2-Benzothiazolamine, 6-chloro-, monohydrochloride
Overview
Description
2-Benzothiazolamine, 6-chloro-, monohydrochloride, also known as 6-Chloro-2-benzothiazolamine, is a chemical compound . It has a molecular formula of C7H6Cl2N2S and a molecular weight of 221.11 g/mol.
Synthesis Analysis
A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis of 5- (6-chlorobenzo [ d ]thiazol-2-ylamino)-1,3,4-oxadiazole-2-thiol involved a mixture of 3 (0.005 mol), KOH (0.005 mol) and carbon disulfide (5 mL) in ethanol (50 mL) which was refluxed on a steam bath for 12 h .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-benzothiazolamine has a molecular formula of C7H5ClN2S . Its average mass is 184.646 Da and its monoisotopic mass is 183.986191 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Benzothiazolamine, 6-chloro-, monohydrochloride derivatives were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-benzothiazolamine include a molecular formula of C7H5ClN2S, an average mass of 184.646 Da, and a monoisotopic mass of 183.986191 Da .Scientific Research Applications
Dopamine D3 Receptor Affinity
Pramipexole, structurally related to 2-Benzothiazolamine, has been identified for its selective affinity and high efficacy towards dopamine D2-like receptors, particularly dopamine D3 receptors. This selectivity suggests its potential utility in treating Parkinson's disease due to its unique receptor affinity profile, differing from ergot dopamine receptor agonists like bromocriptine and lisuride in both selectivity and efficacy (Piercey et al., 1996).
Ocular Hypertension Management
Studies on aminozolamide, an analogue of 2-Benzothiazolamine, have shown its effectiveness in lowering intraocular pressure in patients with ocular hypertension. This was achieved through a single application of a gel formulation, indicating its potential as an alternative treatment in the medical management of glaucoma (Lewis et al., 1986; Lewis et al., 1988).
Environmental and Indoor Air Quality
Benzothiazoles, including derivatives of 2-Benzothiazolamine, have been extensively used in consumer and industrial products, leading to their widespread occurrence in the environment, including indoor air. Research has highlighted the presence of these compounds in various indoor environments, suggesting potential exposure risks and the importance of monitoring and managing environmental levels of such chemicals (Wan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-chloro-1,3-benzothiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRNKXUJEHKKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069509 | |
Record name | 2-Benzothiazolamine, 6-chloro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolamine, 6-chloro-, monohydrochloride | |
CAS RN |
61827-71-2 | |
Record name | 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61827-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61827-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Benzothiazolamine, 6-chloro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorobenzothiazol-2-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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